molecular formula C6H10O3 B021962 Ethyl (2R,3R)-2,3-epoxybutyrate CAS No. 19780-35-9

Ethyl (2R,3R)-2,3-epoxybutyrate

Cat. No.: B021962
CAS No.: 19780-35-9
M. Wt: 130.14 g/mol
InChI Key: VYXHEFOZRVPJRK-UHFFFAOYSA-N
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Description

Ethyl (2R,3R)-2,3-epoxybutyrate is an organic compound with the molecular formula C6H10O3 It is a chiral epoxide, meaning it contains an oxirane ring (a three-membered cyclic ether) with two stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R,3R)-2,3-epoxybutyrate can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform, ether, acetone, or dioxane . The reaction proceeds via a concerted mechanism, forming the oxirane ring with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-2,3-epoxybutyrate undergoes various chemical reactions, including:

    Nucleophilic substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of vicinal diols or other substituted products.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include water, alcohols, and amines. The reaction typically occurs under mild acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Vicinal diols: Formed from nucleophilic ring-opening reactions.

    Alcohols: Resulting from reduction reactions.

    Carboxylic acids: Produced through oxidation reactions.

Scientific Research Applications

Ethyl (2R,3R)-2,3-epoxybutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R,3R)-2,3-epoxybutyrate involves the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2R,3R)-2,3-epoxybutyrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.

Biological Activity

Ethyl (2R,3R)-2,3-epoxybutyrate is a chiral compound with significant biological properties due to its structural characteristics. This article delves into its biological activity, synthesis, and potential applications based on various research findings.

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.1418 g/mol
  • CAS Registry Number : 19780-35-9
  • IUPAC Name : Ethyl (2R,3R)-2,3-epoxybutanoate

The compound is an epoxide, which contributes to its reactivity and biological interactions. The presence of the epoxy group allows for various biochemical transformations, making it a subject of interest in organic synthesis and medicinal chemistry.

Synthesis Methods

Several methods have been documented for synthesizing this compound. A notable method involves the use of lipases for enantioselective hydrolysis, leading to high yields of the desired enantiomer. The reaction conditions can be optimized by adjusting the pH and temperature to enhance the selectivity of the enzymatic reactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example:

  • Study Findings : In vitro studies demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used antibiotics .

Enzymatic Reactions

The compound is also a substrate for various enzymes, particularly epoxide hydrolases. These enzymes catalyze the conversion of epoxides into diols, which are often more biologically active or less toxic forms:

  • Enzyme Activity : Studies have shown that microbial strains such as Nocardia and Rhodococcus can effectively convert this compound into corresponding diols with high enantioselectivity .
Enzyme SourceConversion Yield (%)Enantiomeric Excess (%)
Nocardia EH19093
Rhodococcus erythropolis8590

Cytotoxicity and Anticancer Potential

Emerging studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines:

  • Case Study : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be in the micromolar range .

Applications in Organic Synthesis

Due to its unique reactivity as an epoxide, this compound serves as a valuable intermediate in organic synthesis:

  • Synthesis of Chiral Compounds : It can be utilized in the synthesis of various chiral building blocks for pharmaceuticals and agrochemicals. The ability to selectively hydrolyze or ring-open this epoxide allows for the formation of complex molecular architectures .

Properties

IUPAC Name

ethyl (2R,3R)-3-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHEFOZRVPJRK-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922762
Record name Ethyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118712-09-7, 19780-35-9
Record name Ethyl 3-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-epoxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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